

Initial Studies on Gpo-vir: A Technical Guide to Safety and Tolerability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gpo-vir**

Cat. No.: **B1252489**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability data for **Gpo-vir**, a fixed-dose combination antiretroviral medication. **Gpo-vir**, developed by the Thai Government Pharmaceutical Organization (GPO), combines two Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), with one Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), nevirapine (NVP).^{[1][2]} It was developed as an affordable and effective first-line therapy for HIV-1 infection, particularly in resource-limited settings.^{[3][4]} This document synthesizes available clinical data on its safety profile, details the protocols of key studies, and illustrates the drug's mechanism of action.

Preclinical Safety and Tolerability

Extensive searches for preclinical (animal) toxicology studies specifically for the **Gpo-vir** fixed-dose combination did not yield any publicly available reports. The available literature suggests that for this type of new drug formulation, developed by the Thai GPO, regulatory approval pathways in Thailand may have provided an exemption from conducting new animal toxicity studies for the combination.^[5] This approach is often considered when the individual components of a fixed-dose combination have been in wide clinical use for a long time and their individual safety and toxicology profiles are well-established. The registration process for such generic combinations in Thailand focuses on ensuring drug quality, purity, stability, and bioequivalence, supplemented by clinical data on efficacy and safety in the local population.^[6] ^[7]

Clinical Safety and Tolerability

The initial safety and tolerability of **Gpo-vir** were evaluated in several open-label clinical studies conducted in Thailand with antiretroviral-naïve adult HIV patients, including those with advanced stages of the disease. These studies consistently found **Gpo-vir** to be generally safe and well-tolerated.[3][5]

The most frequently reported adverse events were consistent with the known side-effect profiles of the individual component drugs: stavudine, lamivudine, and nevirapine. These included skin rash, hepatotoxicity, peripheral neuropathy, and lipodystrophy.[3][4][5][8]

Key Adverse Events

- Hepatotoxicity: Severe (Grade 3 or 4) hepatotoxicity was observed in a minority of patients, with rates reported between 4.9% and 7%. [3][5] Intensive monitoring during the first 18 weeks of therapy is crucial, as this is the period of greatest risk for nevirapine-associated severe and life-threatening hepatotoxicity.[1]
- Skin Rash: Skin rash, a known side effect of nevirapine, was reported in 12% to 14.7% of patients in initial studies. [3][5] Most cases were mild, but severe, life-threatening skin reactions, including Stevens-Johnson syndrome, are a known risk with nevirapine, necessitating immediate discontinuation of the drug if severe symptoms appear. [1]
- Peripheral Neuropathy: The incidence of peripheral neuropathy, a common toxicity associated with stavudine, was reported at approximately 6.9%. [3]
- Lipodystrophy: In a longer-term observational study, 16.8% of patients showed symptoms of lipodystrophy within two years of starting **Gpo-vir** treatment. [4][8]

Data Presentation: Summary of Clinical Safety Data

The following tables summarize the quantitative safety and tolerability data from key initial studies on **Gpo-vir**.

Table 1: Incidence of Key Adverse Events in Patients Receiving **Gpo-vir**

Adverse Event	Anekthananon et al. (24-Week Study)[5]	Kiertiburanakul et al. (48-Week Study)[3]
Number of Patients	101	102
Grade 3/4 Hepatotoxicity	7.0%	4.9%
Skin Rash	12.0%	14.7%
Peripheral Neuropathy	Not Reported	6.9%

Table 2: Efficacy Markers from Initial **Gpo-vir** Studies

Efficacy Marker	Anekthananon et al. (at 24 Weeks)[5]	Kiertiburanakul et al. (at 48 Weeks)[3]
Baseline CD4 Count (cells/mm ³)	Mean: 58.7	Median: 13
Follow-up CD4 Count (cells/mm ³)	Mean: 155.1	Median: 191
Mean CD4 Increase from Baseline	96.5 cells/mm ³	Not Reported
Baseline HIV RNA (copies/mL)	Mean: 5.3 log ₁₀	Median: 363,500
% with HIV RNA < 400 copies/mL	80.2% (Intention-to-Treat)	Not Reported
% with HIV RNA < 50 copies/mL	Not Reported	63.7% (Intention-to-Treat)

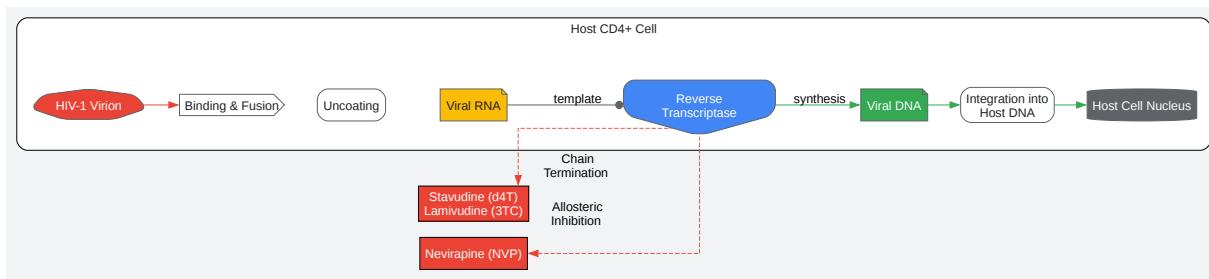
Experimental Protocols

The initial evaluations of **Gpo-vir** were primarily open-label, single-arm trials conducted in Thailand.

Protocol: 24-Week Safety and Efficacy Study (Anekthananon et al.)

- Study Design: An open-label, single-arm prospective trial.[5]
- Patient Population: 101 antiretroviral-naïve HIV-infected adults.[5]
- Inclusion Criteria: Patients with advanced HIV infection.[5]
- Dosing Regimen: Patients received the fixed-dose combination of **Gpo-vir**. A lead-in period for nevirapine was implemented, with a dose of 200 mg once daily for the first 14 days to minimize adverse effects, followed by the full combination dose.[9]
- Follow-up and Assessments: Patients were followed up at weeks 2, 4, 8, 12, and 24. CD4 cell count and HIV-RNA assays were performed at baseline and at weeks 12 and 24. Clinical and biological criteria were used to assess adverse events.[5]

Protocol: 48-Week Efficacy and Safety Study (Kiertiburanakul et al.)


- Study Design: An open-label study combining prospective and retrospective data collection. [3]
- Patient Population: 102 HIV-infected patients.[3]
- Inclusion Criteria: Patients with advanced HIV infection, defined by a baseline CD4 cell count of less than 100 cells/mm³.[3]
- Dosing Regimen: All patients received **Gpo-vir** for a duration of 48 weeks.[3]
- Follow-up and Assessments: CD4 cell count and plasma viral load were measured at baseline and at 48 weeks. Safety assessments were conducted to determine the incidence of hepatotoxicity, rash, and peripheral neuropathy.[3]

Mandatory Visualization: Mechanism of Action

The components of **Gpo-vir** target a critical enzyme in the HIV-1 replication cycle: reverse transcriptase. This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step before the viral genetic material can be integrated into the host cell's genome.

- Stavudine (d4T) and Lamivudine (3TC): These are Nucleoside Reverse Transcriptase Inhibitors (NRTIs). They act as chain terminators. After being phosphorylated within the host cell, they are incorporated into the newly forming viral DNA chain. Their structure prevents the addition of further nucleotides, thus halting DNA synthesis.
- Nevirapine (NVP): This is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity.

The diagram below illustrates the workflow of HIV-1 entry and the specific step of reverse transcription where **Gpo-vir**'s components exert their antiviral effect.

[Click to download full resolution via product page](#)

Mechanism of Action of **Gpo-vir** Components on HIV Reverse Transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. GPO assures supply of 23 anti-viral drug types sufficient for Thais living with HIV [nationthailand.com]
- 3. tdri.or.th [tdri.or.th]
- 4. thaiscience.info [thaiscience.info]
- 5. jmatonline.com [jmatonline.com]
- 6. artixio.com [artixio.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. The efficacy and adverse effects of GPO-VIR (stavudine+lamivudine+nevirapine) in treatment-naïve adult HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msfaccess.org [msfaccess.org]
- To cite this document: BenchChem. [Initial Studies on Gpo-vir: A Technical Guide to Safety and Tolerability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252489#initial-studies-on-gpo-vir-safety-and-tolerability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com